

physical and chemical properties of 1-(4-Fluorophenyl)piperidin-4-one

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)piperidin-4-one

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An In-depth Technical Guide to 1-(4-Fluorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)piperidin-4-one is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. As a member of the N-aryl piperidin-4-one class, this compound serves as a crucial building block for the synthesis of a wide array of bioactive molecules, particularly those targeting the central nervous system. Its unique structural features, including the fluorinated phenyl ring and the piperidin-4-one core, make it a valuable scaffold in the development of novel therapeutics for neurological disorders, such as analgesics and antidepressants.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance.

Physical and Chemical Properties

While specific experimental data for some physical properties of **1-(4-Fluorophenyl)piperidin-4-one** are not readily available in the surveyed literature, the following table summarizes its known attributes and those of closely related compounds to provide a comparative reference.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ FNO	[1]
Molecular Weight	193.22 g/mol	[1]
Appearance	Yellow solid	[1]
Purity	≥ 95% (by NMR)	[1]
CAS Number	116247-98-4	[1]
Storage Conditions	Store at 0-8°C	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	

Spectral Data

Detailed experimental spectra for **1-(4-Fluorophenyl)piperidin-4-one** are not widely published. However, based on the known spectral data of analogous N-aryl piperidin-4-ones, the following table outlines the expected characteristic spectral features.

Technique	Expected Peaks/Signals
¹ H NMR	Signals corresponding to the aromatic protons on the fluorophenyl ring, and the protons of the piperidine ring.
¹³ C NMR	Resonances for the carbonyl carbon, the carbons of the fluorophenyl ring (showing C-F coupling), and the carbons of the piperidine ring.
IR Spectroscopy	A strong absorption band for the C=O (ketone) stretch, C-N stretching vibrations, and bands characteristic of the aromatic C-H and C=C bonds.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of N-aryl piperidin-4-one derivatives and can be adapted for **1-(4-Fluorophenyl)piperidin-4-one**.

Synthesis: Modified Mannich Condensation

A common and effective method for the synthesis of 2,6-diaryl-piperidin-4-ones is the Mannich condensation.^[3] A modified approach can be used for N-aryl piperidin-4-ones.

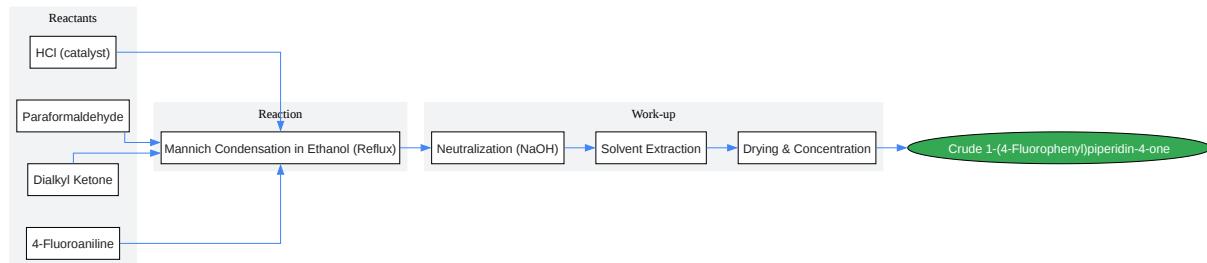
Materials:

- 4-Fluoroaniline
- An appropriate dialkyl ketone (e.g., acetone, diethyl ketone)
- Paraformaldehyde
- Hydrochloric acid

- Ethanol
- Sodium hydroxide

Procedure:

- In a round-bottom flask, dissolve 4-fluoroaniline and the dialkyl ketone in ethanol.
- Add paraformaldehyde to the mixture.
- Acidify the reaction mixture with a catalytic amount of hydrochloric acid.
- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a sodium hydroxide solution.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.



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*Synthesis workflow for **1-(4-Fluorophenyl)piperidin-4-one**.*

Purification: Column Chromatography

Materials:

- Crude **1-(4-Fluorophenyl)piperidin-4-one**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate

Procedure:

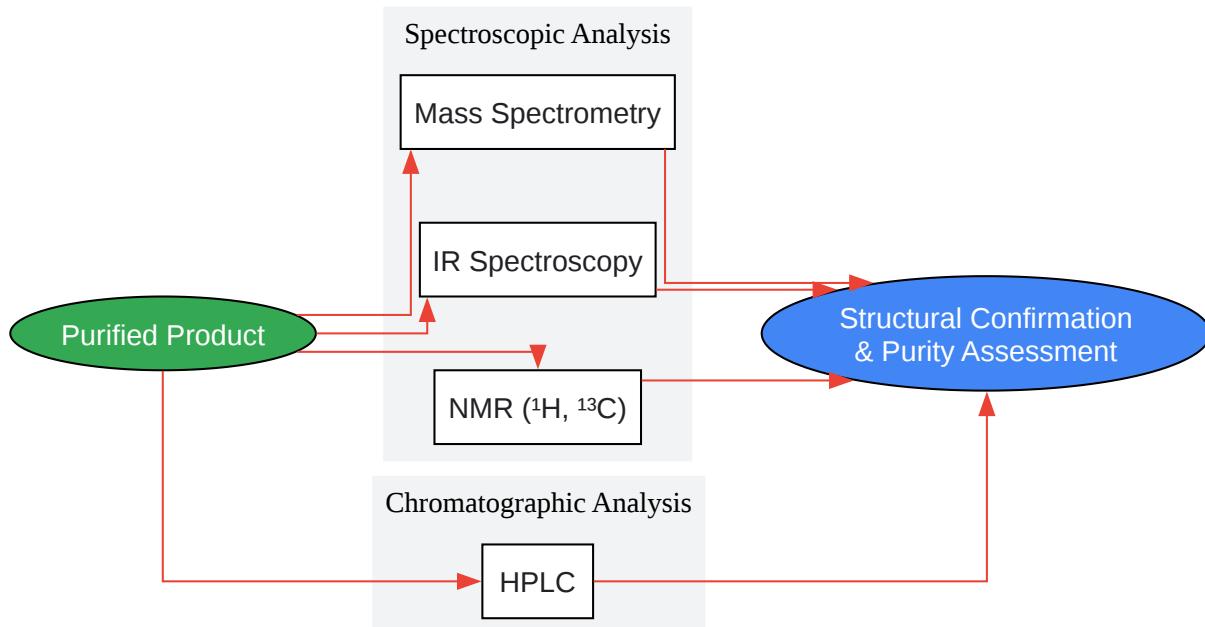
- Prepare a slurry of silica gel in hexane and pack it into a glass column.

- Dissolve the crude product in a minimal amount of the eluent (a mixture of hexane and ethyl acetate).
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain the purified **1-(4-Fluorophenyl)piperidin-4-one**.

Analysis: Spectroscopic and Chromatographic Methods

Procedure:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl_3) and record ^1H and ^{13}C NMR spectra to confirm the structure.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound (e.g., using a KBr pellet) to identify the characteristic functional groups.
- Mass Spectrometry (MS): Analyze the sample by mass spectrometry (e.g., ESI-MS) to determine the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product using a suitable HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.



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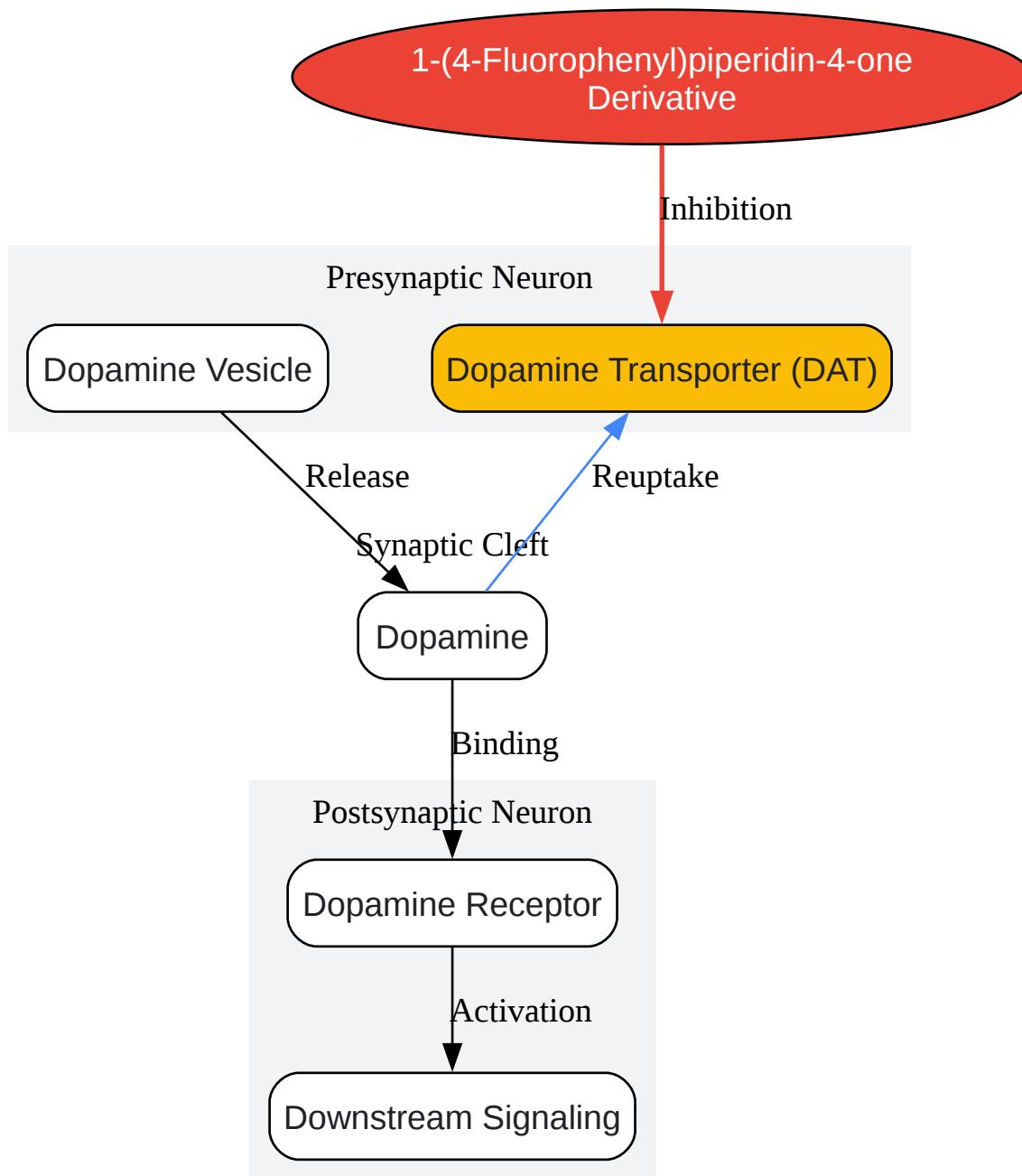
*Analytical workflow for **1-(4-Fluorophenyl)piperidin-4-one**.*

Biological Significance and Potential Signaling Pathways

Derivatives of N-aryl piperidines are known to interact with various biological targets within the central nervous system. Specifically, compounds with a fluorophenyl-piperidine scaffold have been investigated for their affinity and selectivity for dopamine (DAT) and serotonin (SERT) transporters.^{[4][5]} While the specific biological targets of **1-(4-Fluorophenyl)piperidin-4-one** have not been definitively identified in the available literature, its structural similarity to known monoamine transporter ligands suggests that it could potentially modulate neurotransmitter signaling.

The diagram below illustrates a hypothetical signaling pathway where a derivative of **1-(4-Fluorophenyl)piperidin-4-one** could act as an inhibitor of the dopamine transporter, leading to

an increase in synaptic dopamine levels. This mechanism is a common target for antidepressant and psychostimulant drugs.



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Hypothetical signaling pathway involving a DAT inhibitor.

Conclusion

1-(4-Fluorophenyl)piperidin-4-one is a compound of significant interest to the medicinal chemistry community. While a complete experimental characterization is not yet publicly available, its established role as a synthetic intermediate for neurologically active compounds underscores its importance. The experimental protocols provided in this guide, derived from established methodologies for similar compounds, offer a solid foundation for its synthesis and characterization in a research setting. Further investigation into the specific biological targets and pharmacological properties of this and related compounds is warranted to fully elucidate their therapeutic potential.

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